Pindone

Description

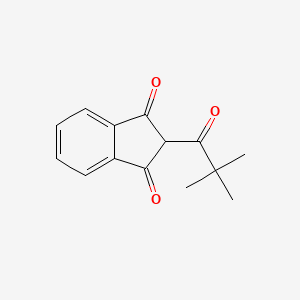

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropanoyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKYEQDPDZUERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Record name | PINDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PINDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6120-20-3 (hydrochloride salt) | |

| Record name | Pindone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025930 | |

| Record name | Pindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pindone appears as yellow solid or powder. (NTP, 1992), Bright-yellow powder with almost no odor. [rodenticide]; [NIOSH], YELLOW CRYSTALS., Bright-yellow powder with almost no odor., Bright-yellow powder with almost no odor. [rodenticide] | |

| Record name | PINDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pindone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PINDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/717 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pindone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0516.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 180 °C @ 1 MM HG, decomposes, Decomposes | |

| Record name | PINDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/717 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pindone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0516.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, ACETONE, AQ ALKALI SOLN, Readily soluble in aq alkali or ammonia to give bright yellow salts, Soluble in most organic solvents, In water, 18 mg/l @ 25 °C, Solubility in water at 25 °C: none, (77 °F): 0.002% | |

| Record name | PINDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PINDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pindone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0516.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06, 1.06 g/cm³ | |

| Record name | PINDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PINDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/717 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pindone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0516.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Very low (NIOSH, 2023), 1 mm Hg @ 180 °C, Vapor pressure at 25 °C: negligible, Very low | |

| Record name | PINDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PINDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/717 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pindone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0516.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellow crystals, Bright yellow crystals from ethanol, Bright yellow powder, Yellow-brown cystalline solid | |

CAS No. |

83-26-1 | |

| Record name | PINDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pindone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pindone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PINDONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PINDONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(2,2-dimethyl-1-oxopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pindone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pindone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KFI1XBH7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PINDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/717 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Indandione, 2-pivaloyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NK602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

227.3 to 230.9 °F (NTP, 1992), 108.5-110.5 °C, 108-110 °C, 230 °F | |

| Record name | PINDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PINDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PINDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/717 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pindone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0516.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Pindone's Mechanism of Action as a Vitamin K Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Vitamin K Cycle and Hemostasis

The process of blood coagulation is a complex cascade of enzymatic reactions culminating in the formation of a stable fibrin clot. A critical step in this cascade is the post-translational modification of several clotting factors, specifically Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. This modification involves the gamma-carboxylation of specific glutamate (Glu) residues to form gamma-carboxyglutamate (Gla) residues. The Gla residues are essential for the calcium-dependent binding of these factors to phospholipid membranes, a prerequisite for their activation and participation in the coagulation cascade.

This vital carboxylation reaction is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), which utilizes the reduced form of vitamin K, vitamin K hydroquinone (KH2), as a cofactor. During the reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO). For the coagulation process to be sustained, vitamin K hydroquinone must be continuously regenerated. This is accomplished through the vitamin K cycle, a salvage pathway where the enzyme vitamin K epoxide reductase (VKOR) plays a pivotal role. VKOR, an integral membrane protein located in the endoplasmic reticulum, catalyzes the reduction of vitamin K epoxide back to vitamin K quinone (K) and subsequently to vitamin K hydroquinone (KH2).

Pindone's Molecular Mechanism of Action

This compound functions as a potent vitamin K antagonist by directly inhibiting the enzyme vitamin K epoxide reductase (VKOR).[1] By blocking VKOR, this compound disrupts the regeneration of vitamin K hydroquinone (KH2).[1] This leads to a depletion of the active form of vitamin K, thereby limiting the gamma-carboxylation of vitamin K-dependent clotting factors. As a result, these clotting factors are synthesized in an under-carboxylated and biologically inactive form, leading to a significant impairment of the coagulation cascade and a subsequent anticoagulant effect.

This compound is classified as a first-generation anticoagulant, which typically requires multiple doses to achieve a therapeutic or lethal effect.[1] This is due to the time required to deplete the existing pool of active, carboxylated clotting factors circulating in the blood. The onset of clinical signs of anticoagulation is therefore delayed, usually appearing 3 to 5 days after initial exposure.

The antagonistic action of this compound can be reversed by the administration of its antidote, Vitamin K1 (phytomenadione). Exogenous Vitamin K1 can be utilized by an alternative, warfarin-resistant pathway to produce vitamin K hydroquinone, thereby bypassing the this compound-induced blockade of VKOR and restoring the synthesis of functional clotting factors.

Signaling Pathway of Vitamin K Antagonism by this compound

Caption: this compound inhibits VKOR, disrupting the Vitamin K cycle and preventing the activation of clotting factors.

Quantitative Data

| Parameter | Species | Value | Route of Administration | Reference |

| Acute LD50 | Rabbit | ~25-50 mg/kg | Oral | --INVALID-LINK-- |

| Chronic LD50 | Rabbit | ~0.5 mg/kg/day for 12 days | Oral | --INVALID-LINK-- |

Experimental Protocols

The following protocols are adapted from established methodologies for the characterization of vitamin K antagonists and can be applied to determine the inhibitory potential of this compound on VKOR.

In Vitro VKOR Inhibition Assay (Microsomal Assay)

This assay determines the direct inhibitory effect of this compound on VKOR activity in a cell-free system using liver microsomes, which are rich in this enzyme.

Objective: To determine the IC50 and inhibition kinetics (e.g., Ki) of this compound against VKOR.

Materials:

-

Liver microsomes (from a suitable species, e.g., rat, human)

-

This compound

-

Vitamin K1 2,3-epoxide (substrate)

-

Dithiothreitol (DTT) or other suitable reducing agent

-

Reaction buffer (e.g., Tris-HCl with KCl and CHAPS)

-

Quenching solution (e.g., acidic methanol)

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Mobile phase for HPLC (e.g., methanol/water mixture)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, vitamin K1 2,3-epoxide, and DTT in appropriate solvents. Prepare a series of this compound dilutions to cover a range of concentrations.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of liver microsomes, and the reducing agent (DTT). Add varying concentrations of this compound or vehicle control.

-

Initiation of Reaction: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding a fixed concentration of the substrate, vitamin K1 2,3-epoxide.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by adding the quenching solution.

-

Extraction: Vortex the mixture and centrifuge to pellet the precipitated proteins. Collect the supernatant containing the vitamin K metabolites.

-

HPLC Analysis: Inject the supernatant into the HPLC system. Separate and quantify the substrate (vitamin K1 2,3-epoxide) and the product (vitamin K1 quinone) by monitoring the absorbance at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: Calculate the rate of product formation for each this compound concentration. Plot the percentage of VKOR activity relative to the vehicle control against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both this compound and the substrate. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Experimental Workflow for In Vitro VKOR Inhibition Assay

Caption: A typical workflow for determining the in vitro inhibition of VKOR by this compound.

Cell-Based VKOR Activity Assay

This assay measures the effect of this compound on VKOR activity within a cellular context, providing a more physiologically relevant assessment of its anticoagulant effect.

Objective: To determine the IC50 of this compound for VKOR in a cell-based system.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vector for a gamma-carboxylated reporter protein (e.g., Factor IX with a C-terminal tag)

-

Expression vector for human VKORC1

-

Cell culture medium and supplements

-

Transfection reagent

-

This compound

-

Vitamin K1 2,3-epoxide

-

ELISA kit for the detection of the gamma-carboxylated reporter protein

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect the cells with the expression vectors for the reporter protein and VKORC1 using a suitable transfection reagent.

-

Inhibitor Treatment: After 24 hours post-transfection, replace the culture medium with fresh medium containing a fixed concentration of vitamin K1 2,3-epoxide and varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator to allow for reporter protein expression, carboxylation, and secretion.

-

Sample Collection: Collect the cell culture supernatant containing the secreted reporter protein.

-

ELISA Analysis: Quantify the amount of gamma-carboxylated reporter protein in the supernatant using a specific ELISA.

-

Data Analysis: Normalize the amount of carboxylated reporter protein to a control for transfection efficiency (e.g., co-transfected luciferase). Plot the percentage of VKOR activity (relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Logical Relationship of this compound's Anticoagulant Effect

Caption: The cascade of events following this compound administration leading to its anticoagulant effect.

Conclusion

This compound is an effective vitamin K antagonist that functions by inhibiting the enzyme vitamin K epoxide reductase. This action disrupts the vitamin K cycle, leading to the production of non-functional vitamin K-dependent clotting factors and a subsequent anticoagulant state. While specific quantitative data on its direct enzyme inhibition are sparse, the experimental protocols outlined in this guide provide a clear framework for the determination of this compound's IC50 and Ki values, which are crucial for a more in-depth understanding of its potency and for the development of novel anticoagulants. The provided diagrams offer a visual representation of the complex molecular and cellular events involved in this compound's mechanism of action. This technical guide serves as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of 2-Pivaloyl-1,3-indandione

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Pivaloyl-1,3-indandione, a significant derivative of 1,3-indandione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-Pivaloyl-1,3-indandione, also known as Pindone, is a synthetic organic compound belonging to the class of 1,3-indandione derivatives. These compounds are of considerable interest due to their diverse biological activities and applications as intermediates in the synthesis of various pharmaceutical and chemical entities. The introduction of a bulky pivaloyl group at the 2-position of the 1,3-indandione scaffold imparts unique physicochemical properties to the molecule, influencing its reactivity and biological profile.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 2-Pivaloyl-1,3-indandione is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 83-26-1 | [1][2] |

| Molecular Formula | C₁₄H₁₄O₃ | [2] |

| Molecular Weight | 230.26 g/mol | [2] |

| Appearance | Bright-yellow powder | [1] |

| Melting Point | 108.5-110.5 °C | [3] |

| IUPAC Name | 2-(2,2-dimethylpropanoyl)indene-1,3-dione | |

| Synonyms | This compound, 2-Pivaloylindane-1,3-dione, 2-Trimethylacetyl-1,3-indandione | [2] |

Chemical Synthesis

The synthesis of 2-Pivaloyl-1,3-indandione is typically achieved through the acylation of 1,3-indandione with pivaloyl chloride. This reaction involves the formation of a carbanion at the C-2 position of the 1,3-indandione ring, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

General Reaction Scheme

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is a representative procedure based on general methods for the acylation of 1,3-dicarbonyl compounds.

Materials:

-

1,3-Indandione

-

Pivaloyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-indandione (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 2-Pivaloyl-1,3-indandione is purified by recrystallization to obtain a product of high purity.

Purification Workflow

Caption: Purification workflow for 2-Pivaloyl-1,3-indandione.

Experimental Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the bright-yellow crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Characterization Data

The structure and purity of the synthesized 2-Pivaloyl-1,3-indandione can be confirmed by various spectroscopic methods.

| Analysis | Observed/Expected Data |

| ¹H NMR (CDCl₃) | Expected signals: Aromatic protons (multiplet, ~7.8-8.0 ppm), methine proton at C-2 (singlet, ~3.5-4.0 ppm, may be broad or absent due to enolization), and tert-butyl protons (singlet, ~1.3 ppm). |

| ¹³C NMR (CDCl₃) | Expected signals: Carbonyl carbons of the indandione ring (~190-200 ppm), pivaloyl carbonyl carbon (~205-215 ppm), aromatic carbons (~120-140 ppm), C-2 of the indandione ring (~50-60 ppm), quaternary carbon of the tert-butyl group (~40 ppm), and methyl carbons of the tert-butyl group (~27 ppm). |

| Infrared (IR) | Characteristic peaks: C=O stretching of the indandione ring (~1710 and 1740 cm⁻¹), C=O stretching of the pivaloyl group (~1680 cm⁻¹), aromatic C-H stretching (~3050-3100 cm⁻¹), and aliphatic C-H stretching (~2850-3000 cm⁻¹). |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z = 230. Key fragmentation peaks may include loss of the pivaloyl group ([M-85]⁺) and other characteristic fragments of the indandione core. |

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to the final, characterized product can be visualized as follows:

Caption: Overall workflow from synthesis to characterization.

Conclusion

This technical guide outlines a reliable method for the synthesis and purification of 2-Pivaloyl-1,3-indandione. The provided experimental protocols and characterization data will be a valuable resource for researchers engaged in the synthesis of novel organic compounds for various applications, including drug discovery and materials science. Adherence to standard laboratory safety procedures is essential when performing these experiments.

References

Pindone: A Technical Guide to its Crystal Structure and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pindone, with the chemical name 2-(2,2-dimethylpropanoyl)indene-1,3-dione, is a first-generation anticoagulant of the indandione class.[1] It is widely utilized as a rodenticide for the control of pest populations, particularly rats and rabbits.[2] Its mechanism of action involves the inhibition of vitamin K-dependent clotting factors, leading to internal hemorrhaging in target species.[1][3] This technical guide provides a comprehensive overview of the molecular properties of this compound, its mechanism of action, and a discussion on its crystal structure, including the methodologies used to determine these characteristics.

Molecular and Physicochemical Properties

This compound is a yellow crystalline solid or powder.[4] A summary of its key molecular and physicochemical properties is presented in the tables below. These properties are crucial for understanding its behavior in biological systems and for the development of new formulations.

Table 1: General and Molecular Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-(2,2-dimethylpropanoyl)indene-1,3-dione | [5] |

| Synonyms | 2-Pivaloyl-1,3-indandione, Pival, Pivacin | [5] |

| CAS Number | 83-26-1 | [5][6] |

| Molecular Formula | C₁₄H₁₄O₃ | [5][6][7] |

| Molecular Weight | 230.26 g/mol | [5][7] |

| Appearance | Bright yellow crystalline solid or powder | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 108-110 °C | [8] |

| Boiling Point | Decomposes | |

| Water Solubility | 18 mg/L at 25 °C | |

| Solubility in Organic Solvents | Soluble in most organic solvents | |

| pKa | 3.47 ± 0.10 (Predicted) | |

| LogP (Octanol/Water Partition Coefficient) | 2.7 | [5] |

Crystal Structure

As of the date of this guide, a detailed, experimentally determined crystal structure of this compound has not been found in publicly available crystallographic databases. The compound is known to exist as a yellow crystalline solid, which implies a regular, repeating arrangement of molecules in a crystal lattice.[4] The determination of this structure would be invaluable for understanding its solid-state properties, which influence its stability, dissolution rate, and bioavailability.

Experimental Protocol for Crystal Structure Determination: X-ray Crystallography

The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction.[9] This technique can provide precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal.

A general workflow for this experimental procedure is outlined below:

-

Synthesis and Purification: A high-purity sample of this compound is required. Impurities can disrupt the formation of a well-ordered crystal lattice.

-

Single Crystal Growth: A single crystal of sufficient size and quality is grown from a solution of purified this compound, typically through slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion.

-

X-ray Diffraction Data Collection: The single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[9][10]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

-

Structure Validation and Deposition: The final structure is validated for correctness and deposited in a public database such as the Cambridge Structural Database (CSD) for dissemination to the scientific community.

Mechanism of Action: Vitamin K Antagonism

This compound exerts its anticoagulant effect by acting as a vitamin K antagonist.[1] It inhibits the enzyme Vitamin K epoxide reductase (VKOR), which is a critical component of the vitamin K cycle.[1][3][11] This cycle is essential for the post-translational modification of several clotting factors (II, VII, IX, and X) in the liver.

The inhibition of VKOR by this compound disrupts the regeneration of the active, reduced form of vitamin K.[1] Without sufficient reduced vitamin K, the carboxylation of glutamic acid residues on the clotting factor precursors is impaired. This results in the production of non-functional clotting factors, leading to a deficiency in the blood's ability to coagulate and ultimately causing internal bleeding.[3]

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Experimental Protocols for Physicochemical Properties

Accurate determination of physicochemical properties is fundamental for drug development and formulation. Standardized protocols are employed to ensure reproducibility and comparability of data.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range.

General Protocol (Capillary Method):

-

A small amount of finely powdered, dry this compound is packed into a capillary tube.[8]

-

The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer.[12]

-

The temperature is raised gradually, typically at a rate of 1-2 °C per minute near the expected melting point.[12][13]

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[12][13]

Solubility Determination

Solubility is a critical parameter that affects the absorption and bioavailability of a compound.

General Protocol (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer) in a flask.[14]

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solution is filtered to remove any undissolved solid.[14]

-

The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14][15]

Conclusion

This compound is a well-characterized anticoagulant with a clearly defined mechanism of action. Its molecular and physicochemical properties have been extensively documented. However, a publicly available, experimentally determined crystal structure is currently lacking. The determination of this compound's crystal structure through X-ray crystallography would provide valuable insights into its solid-state chemistry and could aid in the development of improved formulations and novel derivatives. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other related compounds.

References

- 1. Vitamin K antagonist - Wikipedia [en.wikipedia.org]

- 2. Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckvetmanual.com [merckvetmanual.com]

- 4. This compound (2-PIVALYL-1,3-INDANDIONE) | Occupational Safety and Health Administration [osha.gov]

- 5. This compound | C14H14O3 | CID 6732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. thinksrs.com [thinksrs.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Historical Development of Pindone for Pest Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pindone, a first-generation anticoagulant rodenticide belonging to the indandione class of chemicals, has a long and significant history in the management of vertebrate pests. Developed in the late 1940s, it emerged as a less hazardous alternative to the highly toxic acute poisons used at the time.[1] Its primary application has been in the control of rabbit and rodent populations, particularly in New Zealand and Australia, where it has been in use since the 1940s and 1980s, respectively.[2][3] This technical guide provides a comprehensive overview of the historical development, mechanism of action, experimental evaluation, and practical application of this compound for pest control.

Chemical and Physical Properties

This compound, chemically known as 2-(2,2-Dimethyl-1-oxopropyl)-1H-indene-1,3(2H)-dione, is a yellow crystalline solid. It is available in two main forms: this compound acid, which has low water solubility, and its sodium salt, which is water-soluble.[3] This difference in solubility influences the formulation and environmental persistence of baits.

Mechanism of Action: Interference with the Vitamin K Cycle

This compound exerts its anticoagulant effect by inhibiting the Vitamin K cycle, a critical pathway for the synthesis of several blood clotting factors in the liver.[4] Specifically, this compound targets the enzyme Vitamin K epoxide reductase (VKOR).[5] This enzyme is responsible for the regeneration of the active form of Vitamin K (Vitamin K hydroquinone) from its epoxide form.

The inhibition of VKOR leads to a depletion of active Vitamin K, which is an essential cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues on prothrombin (Factor II) and Factors VII, IX, and X, a crucial step for their biological activity. Without this modification, these clotting factors are unable to bind calcium ions and participate effectively in the coagulation cascade, leading to internal hemorrhaging and eventual death of the pest.[5][6] An effective antidote, Vitamin K1, is available to counteract this compound poisoning if administered in the early stages.[7]

Caption: The Vitamin K cycle and the inhibitory action of this compound.

Quantitative Toxicity Data

The toxicity of this compound varies significantly across different species. Rabbits are particularly susceptible, while other animals, such as dogs and sheep, are less so.[2] This selective toxicity is a key factor in its application for pest control.

| Species | Acute Oral LD50 (mg/kg) | Chronic Oral LD50 (mg/kg/day over 7 days) | Bait Concentration (%) | Reference(s) |

| Rabbit (Oryctolagus cuniculus) | 18 | 0.52 | 0.025 - 0.05 | [3] |

| Rat (Rattus norvegicus) | 280 | 5 | 0.025 | [8] |

| Dog (Canis lupus familiaris) | 75 - 100 | - | - | [2] |

| Sheep (Ovis aries) | > 100 | - | - | [2] |

| Chicken (Gallus gallus domesticus) | - | 2.5 (estimate) | - | [8] |

| Possum (Trichosurus vulpecula) | >100 | 51 - 64 | 0.05 | [8] |

| Rainbow Trout (Oncorhynchus mykiss) | 0.21 (96-hour LC50) | - | - | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | 1.6 (96-hour LC50) | - | - | [1] |

Experimental Protocols

The evaluation of this compound's efficacy and its impact on non-target species involves a combination of laboratory and field-based experimental protocols.

Laboratory Efficacy and Palatability Studies

Objective: To determine the lethal dose, bait acceptance, and time to death in target species under controlled conditions.

Methodology:

-

Animal Subjects: A statistically significant number of the target species (e.g., rabbits, rats) are individually housed in cages.

-

Acclimatization: Animals are allowed a period of acclimatization to the laboratory conditions and a standard, non-toxic diet.

-

Bait Presentation:

-

Choice Tests: Animals are presented with both a non-toxic feed and the this compound bait to assess palatability and preference.

-

No-Choice Tests: Animals are only provided with the this compound bait.

-

-

Dosing: The concentration of this compound in the bait is precisely controlled. The amount of bait consumed by each animal is measured daily.

-

Observation: Animals are monitored daily for clinical signs of toxicity, such as lethargy, bleeding, and changes in food and water consumption. The time to the onset of symptoms and the time to death are recorded.

-

Data Analysis: LD50 values (the dose that is lethal to 50% of the test population) and bait consumption data are statistically analyzed.

Field Efficacy Trials

Objective: To evaluate the effectiveness of this compound in reducing a target pest population in a natural or semi-natural environment.

Methodology:

-

Site Selection: An area with a known and quantifiable pest population is selected. A similar, untreated area may be used as a control.

-

Population Assessment (Pre-treatment): The size of the pest population is estimated using methods such as spotlight counts, fecal pellet counts, or capture-mark-recapture techniques.

-

Baiting Strategy ("Pulse Baiting"):

-

Free-feeding: Non-toxic bait of the same type to be used for poisoning (e.g., carrot, oats, or pellets) is laid for several nights. This allows the target animals to become accustomed to the bait and provides an indication of bait uptake and potential non-target animal interest.[1]

-

Toxic Baiting: this compound-laced bait is then laid in a series of "pulses" (e.g., two to three applications several days apart).[1] The amount of bait laid is based on the consumption during the free-feeding period.

-

-

Population Assessment (Post-treatment): After a predetermined period, the pest population is reassessed using the same methods as the pre-treatment assessment.

-

Efficacy Calculation: The percentage reduction in the pest population is calculated to determine the efficacy of the treatment.

Caption: A generalized workflow for a this compound field efficacy trial.

Non-Target Species Monitoring

Objective: To assess the potential primary and secondary poisoning risks to non-target animals during a this compound baiting program.

Methodology:

-

Pre-treatment Surveys: The presence and relative abundance of non-target species in the treatment and control areas are documented through methods such as live trapping, camera trapping, and bird surveys.

-

Bait Uptake Monitoring: During the free-feeding and toxic baiting periods, bait stations or transects are monitored for signs of feeding by non-target animals. Sand pads or tracking tunnels can be used to identify animal tracks.

-

Carcass Searches: Systematic searches for animal carcasses are conducted in and around the treatment area. Any carcasses found are collected for post-mortem examination and toxicological analysis to determine the cause of death and the presence of this compound residues.

-

Live Trapping and Sampling: Non-target animals may be trapped after the baiting program to collect blood or tissue samples for residue analysis.

-

Data Analysis: The incidence of non-target animal mortality and sublethal exposure is assessed and compared to pre-treatment data and the control site.

Resistance to this compound

As with other first-generation anticoagulants, the repeated and widespread use of this compound has the potential to lead to the development of resistance in target pest populations.[3] Resistance is often associated with genetic mutations in the VKORC1 gene, which can reduce the binding affinity of the anticoagulant to the enzyme. While well-documented for other anticoagulants, specific case studies of this compound resistance in rabbit populations are less common. Monitoring for resistance is crucial for the long-term sustainable use of this compound and involves assessing the efficacy of control operations and, if resistance is suspected, genetic testing of surviving animals.

Chemical Synthesis

The synthesis of this compound falls under the general preparation of 1,3-indandione compounds. A common approach involves a two-step process starting from phthalate compounds. The first step is a condensation reaction between a phthalate and a compound containing an active methylene group, followed by hydrolysis and decarboxylation to yield the 1,3-indandione core structure. For this compound specifically, the pivaloyl group is introduced at the 2-position.

Caption: A logical flow of the key steps in this compound synthesis.

Conclusion

This compound has played a significant role in vertebrate pest management for over seven decades. Its development marked a shift towards more target-specific and less acutely toxic methods of pest control. A thorough understanding of its mechanism of action, toxicity profile, and the appropriate experimental protocols for its evaluation is essential for its continued safe and effective use. As with all pesticides, ongoing research into its environmental fate, potential for resistance, and the development of more humane and targeted control strategies is crucial for responsible pest management in the future.

References

- 1. pestsmart.org.au [pestsmart.org.au]

- 2. Tests & methods » Manaaki Whenua [landcareresearch.co.nz]

- 3. scispace.com [scispace.com]

- 4. envirolink.govt.nz [envirolink.govt.nz]

- 5. feralscan.org.au [feralscan.org.au]

- 6. labsolu.ca [labsolu.ca]

- 7. cdn.environment.sa.gov.au [cdn.environment.sa.gov.au]

- 8. This compound Rabbit Bait - Rabbit Watch [rabbitwatch.org.nz]

Pindone's Ecological Impact: A Technical Guide to its Effects on Non-Target Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ecological impact of Pindone, a first-generation anticoagulant pesticide, with a specific focus on its effects on non-target species. This compound is primarily used for the control of pest animals, particularly rabbits.[1][2] However, its non-specific mechanism of action raises significant concerns about primary and secondary poisoning of other wildlife. This document provides a comprehensive overview of the available scientific data, including quantitative toxicity, experimental methodologies, and the biochemical pathways affected.

Executive Summary

This compound, an indandione-based anticoagulant, effectively controls rabbit populations by inhibiting the vitamin K cycle, which is essential for blood clotting.[1][2][3] This leads to internal hemorrhaging and eventual death.[1][2] While effective against target species, the broad-spectrum activity of this compound poses a considerable risk to a variety of non-target animals through both direct ingestion of bait (primary poisoning) and consumption of poisoned animals (secondary poisoning).[2][4]

Documented evidence from Australia and New Zealand indicates that a range of native and domestic species, including mammals and birds, are susceptible to this compound poisoning.[1][5][6] Sublethal effects, such as reduced fertility and birth defects, have also been reported.[1] This guide synthesizes the current understanding of these non-target effects to inform risk assessments and the development of safer pest control strategies.

Quantitative Toxicity Data

The susceptibility to this compound varies significantly among species. The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various non-target species. It is important to note that data for many native species remains limited.[2][7]

Table 1: Acute and Chronic Sensitivity of Various Animal Species to this compound

| Species | Common Name | Acute LD50 (mg/kg) | Chronic Dosing Regimen | Observations | Reference |

| Ovis aries | Sheep | >100 | - | Considered comparatively resistant. Continuous bleeding from shearing cuts in treated sheep has been observed. | [8] |

| Canis lupus familiaris | Dog | 75-100 | 0.3-0.5 mg/kg for 5 days | Less susceptible than rabbits but still at risk with large or repeated doses. Significant extension of prothrombin time. | [1][8] |

| Felis catus | Cat | - | 1-1.25 mg/kg for 5 days | Considered susceptible, with significant extension of prothrombin time. | [1] |

| Bos taurus | Cattle | - | 2 mg/kg for 5 days | May be affected by moderate doses. Significant extension of prothrombin time. | [1] |

| Capra hircus | Goat | - | 1 mg/kg for 5 days | Significant extension of prothrombin time. | [1] |

| Gallus gallus domesticus | Chicken | - | 2.5 mg/kg for 5 days | Significant extension of prothrombin time. | [1] |

| Equus caballus | Horse | - | 1 mg/kg for 5 days | Prothrombin times remained unaffected at this dosage. Considered comparatively resistant. | [1][2] |

| Macropus spp. | Macropods (Kangaroos & Wallabies) | - | - | A number of species are likely to be as sensitive as rabbits. Susceptible to primary poisoning. | [2][4][7] |

| Isoodon obesulus | Southern Brown Bandicoot | - | - | Susceptible to primary poisoning. Documented cases of poisoning in Western Australia. | [1][2] |

| Aquila audax | Wedge-tailed Eagle | - | 0.25 mg/kg/day | Highly susceptible. Significant elevation of prothrombin time and clinical symptoms observed. | [5][9][10] |

| Barnardius zonarius | Port Lincoln Parrot | - | 5.0 mg/kg/day | Significant elevation of prothrombin time. | [9] |

| Phaps chalcoptera | Common Bronzewing | - | 5.0 mg/kg/day | Significant elevation of prothrombin time. | [9] |

| Anas superciliosa | Pacific Black Duck | - | 5.0 mg/kg/day | Prothrombin time increased to approximately twice the baseline level. | [9] |

| Gymnorhina tibicen | Australian Magpie | - | 4.0 mg/kg/day | Prothrombin time increased to approximately twice the baseline level. | [9] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: this compound Residue Concentrations in Rabbit Tissues

| Tissue | This compound Concentration (µg/g) | Implications for Secondary Poisoning | Reference |

| Liver | High | High risk for predators and scavengers consuming the liver. | [11][12] |

| Fat | High | Poses a significant, previously less recognized, risk to predators and scavengers. | [11][12] |

| Muscle | Low | Lower risk compared to liver and fat, but still a potential source of exposure. | [11][12] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. While specific protocols for every cited study are not publicly available, this section outlines a generalized methodology for key experiments based on common practices in ecotoxicology research.

Acute and Chronic Toxicity Studies

A generalized protocol for determining the toxicity of this compound in a non-target species:

-

Animal Selection and Acclimatization: A statistically significant number of healthy, adult animals of the chosen species are selected. They are acclimatized to laboratory conditions for a set period, typically 1-2 weeks, with access to standard food and water.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent). A range of doses is prepared based on preliminary range-finding studies.

-

Dosing:

-

Acute Toxicity (LD50): A single dose is administered to each animal, typically via oral gavage.

-

Chronic Toxicity: A specified dose is administered daily for a set period (e.g., 5-14 days) mixed with a portion of their daily food ration.

-

-

Observation: Animals are observed daily for clinical signs of toxicity, including lethargy, anorexia, bleeding from the nose or mouth, and bruising.[2][4] Body weight and food consumption are recorded regularly.

-

Blood Sampling and Analysis: Blood samples are collected at predetermined intervals to measure prothrombin time (PT), a key indicator of anticoagulant poisoning.[5][9]

-

Necropsy and Tissue Collection: At the end of the study, or upon humane euthanasia, a full necropsy is performed to identify signs of internal hemorrhaging.[13] Tissues (liver, fat, muscle, etc.) are collected for residue analysis.[11]

-

Data Analysis: Statistical methods are used to calculate the LD50 and to determine the dose-response relationship for sublethal effects.

Residue Analysis in Animal Tissues

The following outlines a typical procedure for determining this compound concentrations in animal tissues:

-

Sample Preparation: A known weight of tissue is homogenized.

-

Extraction: The homogenized tissue is extracted with an organic solvent (e.g., acetonitrile) to isolate the this compound.

-

Clean-up: The extract is purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

-

Analysis: The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence).[14]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

Signaling Pathways and Mechanism of Action

This compound's toxicity stems from its interference with the Vitamin K cycle , a critical pathway for the synthesis of blood clotting factors in the liver.[2][3]

This compound acts as an inhibitor of the enzyme Vitamin K epoxide reductase (VKOR) .[15][16][17][18] This enzyme is responsible for converting inactive vitamin K epoxide back to its active, reduced form, vitamin K hydroquinone.[15][19] Vitamin K hydroquinone is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which activates clotting factors II, VII, IX, and X by adding a carboxyl group to their glutamic acid residues.

By inhibiting VKOR, this compound depletes the supply of active vitamin K, leading to the production of inactive clotting factors.[1] This impairs the blood coagulation cascade, resulting in uncontrolled bleeding and hemorrhage.[2]

Experimental and Logical Workflows

Effective ecological risk assessment of this compound requires a structured approach, from initial laboratory studies to field monitoring.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. pestsmart.org.au [pestsmart.org.au]

- 3. thesandscommunity.com.au [thesandscommunity.com.au]

- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 5. Assessment of the Potential Toxicity of an Anticoagulant, this compound (2-Pivalyl-1,3-Indandione), to Some Australian Birds | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. search.informit.org [search.informit.org]

- 8. doc.govt.nz [doc.govt.nz]

- 9. connectsci.au [connectsci.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound residues in rabbit tissues: implications for secondary hazard and risk to non-target wildlife | Semantic Scholar [semanticscholar.org]

- 13. Welfare Impacts of this compound Poisoning in Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for tissue sampling and testing for vertebrate pesticides in animals » Manaaki Whenua [landcareresearch.co.nz]

- 15. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vitamin K epoxide reductase prefers ER membrane-anchored thioredoxin-like redox partners - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vitamin K epoxide reductase complex subunit 1 (VKORC1): the key protein of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]

- 19. Vitamin K epoxide and quinone reductase activities. Evidence for reduction by a common enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Pindone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract